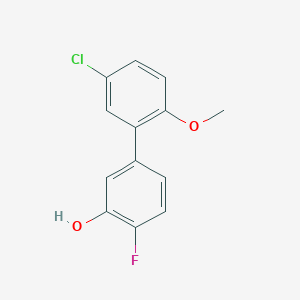

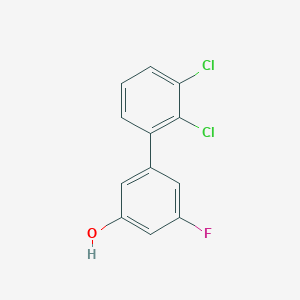

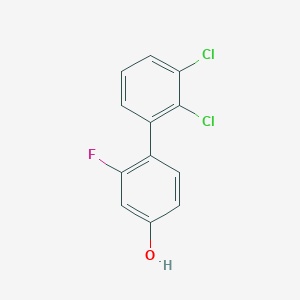

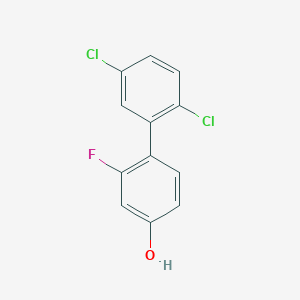

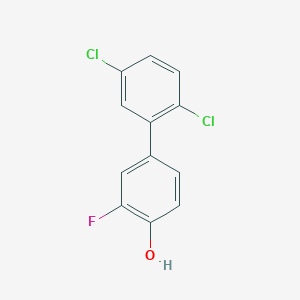

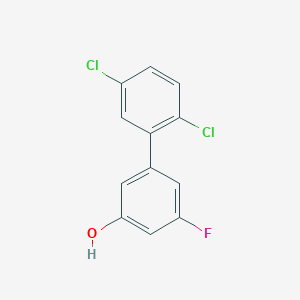

4-(2,4-Dichlorophenyl)-3-fluorophenol, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

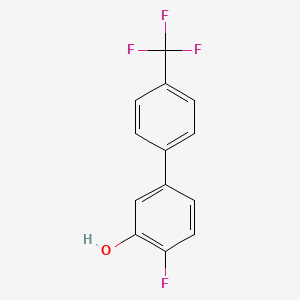

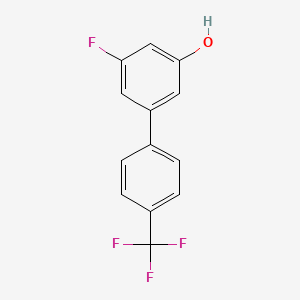

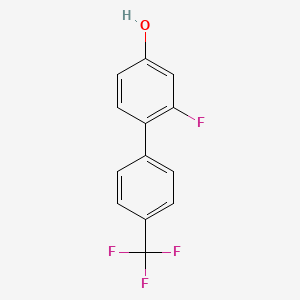

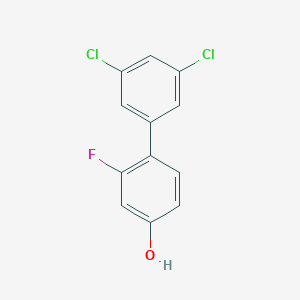

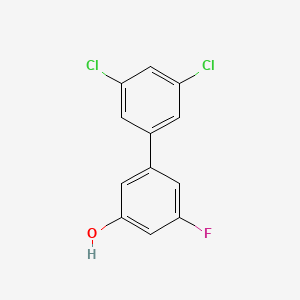

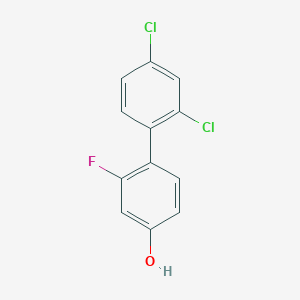

4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% (4-DCPF) is a synthetic compound that has been used in a variety of scientific applications, ranging from organic synthesis to drug discovery. It is a phenol derivative with a halogen-substituted aromatic ring structure, and is a common reagent in organic synthesis. 4-DCPF is a versatile compound with a wide range of applications in scientific research, and is used extensively in laboratory experiments.

作用機序

4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% has a number of mechanisms of action. In organic synthesis, 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% is used to catalyze the formation of organic compounds, such as heterocycles, amines, and other phenolic compounds. In drug discovery, 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% can be used to synthesize a variety of compounds, such as inhibitors and agonists. Additionally, 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% can be used to study a variety of biochemical and physiological processes in laboratory experiments.

Biochemical and Physiological Effects

4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% has a number of biochemical and physiological effects. In organic synthesis, 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% can be used to catalyze the formation of organic compounds, such as heterocycles, amines, and other phenolic compounds. In drug discovery, 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% can be used to synthesize a variety of compounds, such as inhibitors and agonists. Additionally, 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% can be used to study a variety of biochemical and physiological processes in laboratory experiments, such as enzyme activity, gene expression, and cell signaling.

実験室実験の利点と制限

4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% has a number of advantages and limitations for laboratory experiments. One of the main advantages of 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% is its versatility, as it can be used to study a variety of biochemical and physiological processes. Additionally, 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% is relatively inexpensive and easy to obtain, making it a cost-effective reagent for laboratory experiments. However, one of the main limitations of 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% is its toxicity, as it can be toxic to humans if it is not handled properly. Additionally, 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% is a synthetic compound, and its effects on living organisms can be unpredictable.

将来の方向性

The use of 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% in scientific research has a number of potential future directions. One potential future direction is the use of 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% in drug discovery, as it can be used to synthesize a variety of compounds, such as inhibitors and agonists. Additionally, 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% can be used to study a variety of biochemical and physiological processes in laboratory experiments, such as enzyme activity, gene expression, and cell signaling. Finally, 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% can be used to develop new synthetic methods for the synthesis of organic compounds, such as heterocycles, amines, and other phenolic compounds.

合成法

4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% can be synthesized in a variety of ways. The most common method is the reaction of 2,4-dichlorophenol and 3-fluorophenol in the presence of a base, such as sodium hydroxide. This reaction is typically conducted in an aqueous solution at a temperature of 80-90°C. The reaction yields 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% in 95% purity. Other methods of synthesis include the reaction of 2,4-dichlorophenol and potassium fluoride in the presence of a base, or the reaction of 2,4-dichlorophenol and 3-fluoro-2-hydroxybenzoic acid in the presence of a base.

科学的研究の応用

4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% has a wide range of scientific applications, including organic synthesis, drug discovery, and laboratory experiments. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds, such as heterocycles, amines, and other phenolic compounds. 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% is also used in drug discovery, as it can be used to synthesize a variety of compounds, such as inhibitors and agonists. Additionally, 4-(2,4-Dichlorophenyl)-3-fluorophenol, 95% is used in laboratory experiments, as it is a versatile compound that can be used to study a variety of biochemical and physiological processes.

特性

IUPAC Name |

4-(2,4-dichlorophenyl)-3-fluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2FO/c13-7-1-3-9(11(14)5-7)10-4-2-8(16)6-12(10)15/h1-6,16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUWAUHVPHCIRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20684442 |

Source

|

| Record name | 2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261924-04-2 |

Source

|

| Record name | 2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。